

Acid Black 107: A Technical Health and Safety Profile

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Compound of Interest

Compound Name: Acid Black 107

Cat. No.: B1175314

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This technical guide provides a comprehensive overview of the available health and safety data for the synthetic dye, **Acid Black 107** (CAS No. 12218-96-1). Due to a notable lack of publicly available quantitative toxicological data, this document summarizes the existing qualitative information and outlines the standard experimental protocols used to assess the safety of such substances.

Chemical and Physical Properties

Acid Black 107 is a black powder that is soluble in water, resulting in a blue-gray solution.^[1] It is primarily used in the textile industry for dyeing wool, silk, and polyamide fibers, as well as in the leather industry.^{[2][3]}

Health Hazard Information

Based on available Material Safety Data Sheets (MSDS), **Acid Black 107** presents several potential health hazards.

Human Health:

- **Acute Effects:** The substance is described as harmful if swallowed, potentially causing gastrointestinal irritation with symptoms of nausea, vomiting, and diarrhea.^[4] It may also

cause irritation to the skin, eyes, and respiratory tract.[4] There are warnings of possible risks of irreversible effects, although the specifics of these effects are not detailed.[4]

- Chronic Effects: No specific information on the chronic effects of exposure is available.[4]
- Carcinogenicity: **Acid Black 107** is not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA.[4] One study on a hair dye formulation containing **Acid Black 107** did not find a treatment-related increase in tumor incidence in mice; however, the concentration of the dye in the formulation was not specified.
- Mutagenicity: While some safety data sheets indicate that mutagenicity data has been reported, the specific results are not provided.[4] A study on a textile dye product containing **Acid Black 107** was investigated for mutagenicity, but the results for **Acid Black 107** alone were not isolated.[5]

Environmental Health:

- Aquatic Toxicity: **Acid Black 107** is classified as toxic to aquatic life with long-lasting effects.[6] Specific ecotoxicological data, such as EC50 values for daphnia and algae, are not readily available.[6]

Quantitative Toxicological Data

A thorough review of publicly available literature and safety data sheets reveals a significant lack of specific quantitative toxicological data for **Acid Black 107**. The following tables summarize the absence of this critical information.

Table 1: Acute Toxicity Data

Endpoint	Species	Route	Value	Reference
LD50	Not Reported	Oral	No data available	
LD50	Not Reported	Dermal	No data available	
LC50	Not Reported	Inhalation	No data available	

Table 2: Irritation and Sensitization Data

Endpoint	Species	Result	Reference
Skin Irritation	Not Reported	No data available	
Eye Irritation	Not Reported	No data available	
Skin Sensitization	Not Reported	No data available	

Table 3: Genotoxicity Data

Assay	Test System	Result	Reference
Ames Test	S. typhimurium	No data available	
Mouse Lymphoma Assay	L5178Y cells	No data available	

Table 4: Ecotoxicity Data

Endpoint	Species	Duration	Value	Reference
EC50	Daphnia magna	48 hours	No data available	
EC50	Algae	72 hours	No data available	

Standardized Experimental Protocols

In the absence of specific study reports for **Acid Black 107**, this section details the standard methodologies for key toxicological assessments that would be employed to generate the missing data.

Acute Oral Toxicity (LD50) Study (as per OECD Guideline 423)

Objective: To determine the median lethal dose (LD50) of a substance when administered orally.

Methodology:

- **Test Animals:** Typically, young adult rats of a single sex (usually females) are used.
- **Housing and Acclimatization:** Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle. They are acclimatized for at least 5 days before the study.
- **Dose Administration:** The test substance is administered in a single dose by gavage using a stomach tube. The substance is usually dissolved or suspended in a suitable vehicle (e.g., water, corn oil).
- **Dose Levels:** A stepwise procedure is used, starting with a dose expected to be toxic. The outcome of the first animal determines the dose for the next. This continues until a clear outcome is observed or the limit dose (2000 mg/kg) is reached.
- **Observation Period:** Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded weekly.
- **Necropsy:** All animals are subjected to a gross necropsy at the end of the study.
- **Data Analysis:** The LD50 is estimated based on the mortality data.

Skin Irritation/Corrosion Test (as per OECD Guideline 439)

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

Methodology:

- **Test System:** Reconstructed human epidermis (RhE) models are used as an in vitro alternative to animal testing.^[7]
- **Procedure:**
 - A small amount of the test substance is applied topically to the surface of the RhE tissue.^[8]

- The exposure period is typically 15 minutes to 4 hours.[9]
- After exposure, the tissue is rinsed to remove the test substance.
- The tissue is then incubated for a post-exposure period (e.g., 42 hours).[8]
- Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay.[7] The reduction in cell viability compared to negative controls is measured.
- Classification: A substance is classified as an irritant if the mean tissue viability is below a certain threshold (e.g., $\leq 50\%$).[7]

Eye Irritation/Corrosion Test (as per OECD Guideline 492)

Objective: To determine the potential of a substance to cause eye irritation or serious eye damage.

Methodology:

- Test System: Reconstructed human cornea-like epithelium (RhCE) models are employed. [10]
- Procedure:
 - The test substance is applied to the surface of the RhCE tissue.
 - The exposure time is typically 30 minutes for liquids.[10]
 - Following exposure, the tissue is thoroughly rinsed.
 - A post-exposure incubation period follows.
- Viability Measurement: Tissue viability is quantified using methods like the MTT assay.
- Classification: The substance is classified based on the reduction in tissue viability. A viability below a defined threshold (e.g., $\leq 60\%$) indicates an irritant.[10]

Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)

Objective: To detect gene mutations induced by a chemical substance.[\[11\]](#)

Methodology:

- Test Strains: Histidine-requiring strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and tryptophan-requiring strains of *Escherichia coli* are used.[\[12\]](#)
- Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to mimic metabolism in mammals.[\[12\]](#)
- Procedure:
 - The tester strains are exposed to the test substance at various concentrations.[\[13\]](#)
 - The mixture is plated on a minimal agar medium lacking the required amino acid (histidine or tryptophan).[\[13\]](#)[\[14\]](#)
- Incubation and Scoring: Plates are incubated for 48-72 hours.[\[13\]](#) The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.
- Data Interpretation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.[\[15\]](#)

In Vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay) (as per OECD Guideline 490)

Objective: To detect gene mutations in mammalian cells.[\[16\]](#)

Methodology:

- Cell Line: The L5178Y mouse lymphoma cell line, which is heterozygous at the thymidine kinase (TK) locus (TK+/-), is commonly used.[\[16\]](#)[\[17\]](#)

- **Exposure:** Cells are exposed to the test substance at several concentrations, with and without metabolic activation (S9 mix), for a defined period (e.g., 3-4 hours or 24 hours).^[18]
- **Expression Period:** After exposure, cells are cultured for a period (e.g., 2 days) to allow for the expression of any mutations at the TK locus.^[18]
- **Mutant Selection:** Cells are then plated in a selective medium containing a pyrimidine analogue such as trifluorothymidine (TFT). Cells that have mutated at the TK locus (TK-/-) will be resistant to TFT and will grow to form colonies.
- **Data Analysis:** The frequency of mutant colonies is calculated. A substance is considered mutagenic if it produces a concentration-dependent increase in mutant frequency.^[17]

Aquatic Toxicity Test with *Daphnia magna* (as per OECD Guideline 202)

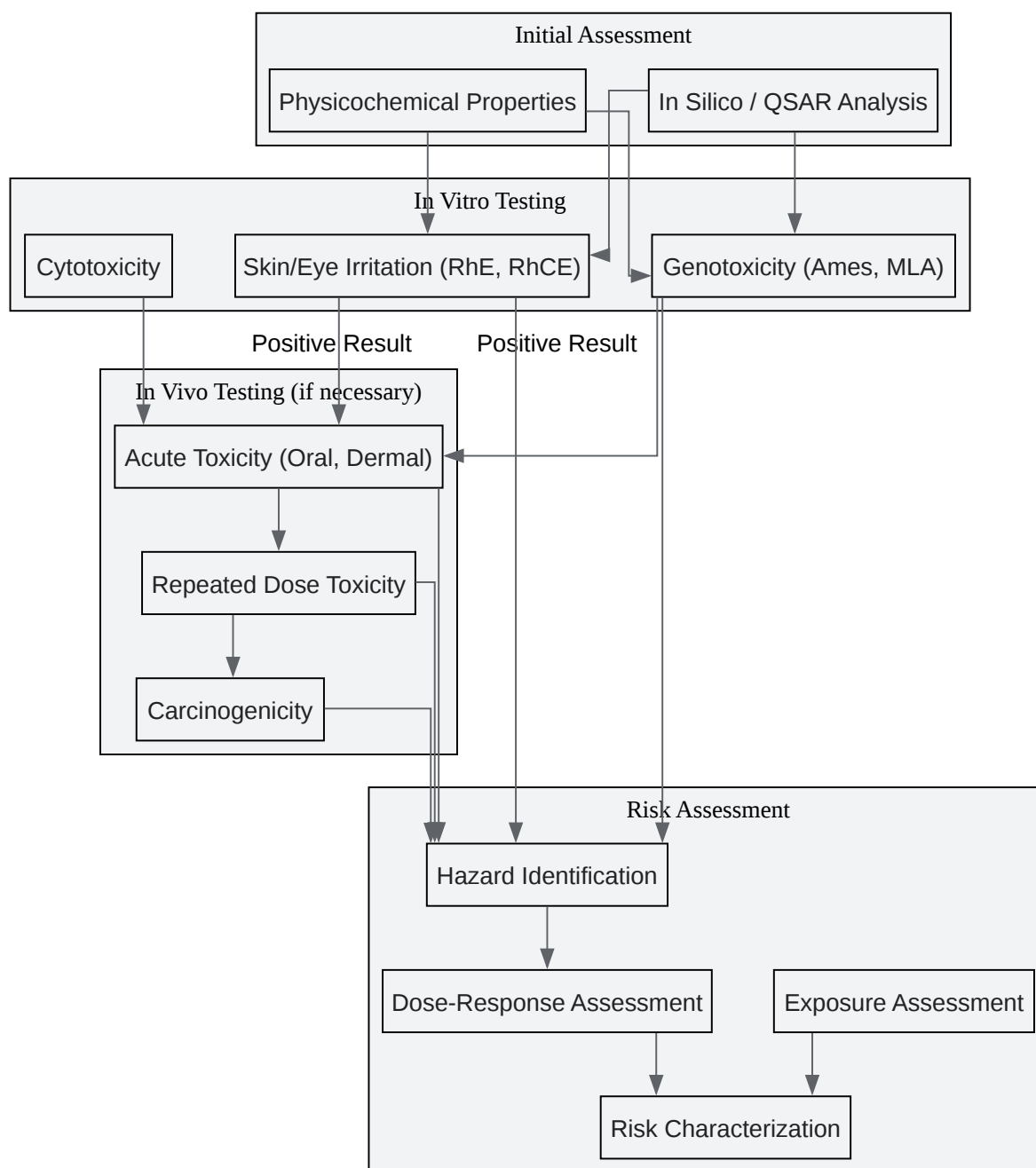
Objective: To determine the acute immobilization of *Daphnia magna* when exposed to a substance.

Methodology:

- **Test Organism:** Young daphnids (less than 24 hours old) are used.
- **Exposure:** Daphnids are exposed to a range of concentrations of the test substance in water for 48 hours.
- **Observation:** The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
- **Data Analysis:** The EC50 (the concentration that causes immobilization in 50% of the daphnids) at 48 hours is calculated.

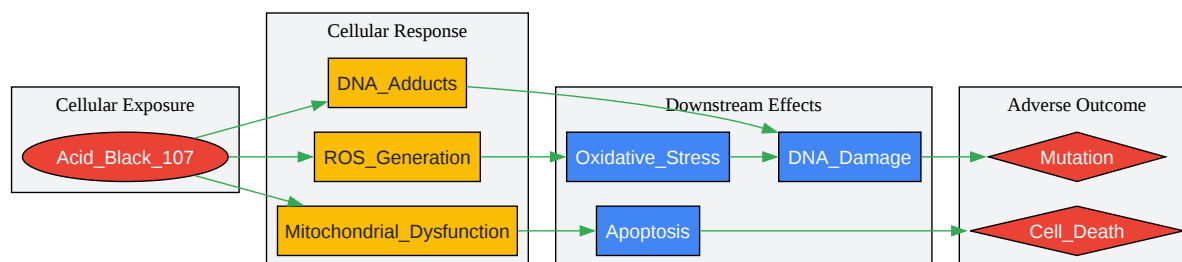
Visualizations

The following diagrams illustrate standardized workflows and potential mechanisms relevant to the toxicological assessment of a chemical substance like **Acid Black 107**.



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Caption: Tiered approach to chemical safety assessment.



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